molecular formula C34H25N6Na3O11S3 B13804102 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt CAS No. 66214-51-5

2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt

Cat. No.: B13804102
CAS No.: 66214-51-5
M. Wt: 858.8 g/mol
InChI Key: BHSJRCQNCOQCIC-UHFFFAOYSA-K
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Description

Chemical Identity: The compound 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt (CAS: 68214–82–0) is a complex azo dye derivative with two azo (-N=N-) linkages, multiple sulfonic acid (-SO₃H) groups, and aromatic substituents. Its structure includes a 2,7-naphthalenedisulfonic acid backbone functionalized with amino (-NH₂), hydroxy (-OH), and dimethylbiphenyl groups, stabilized as a trisodium salt .

Applications: Primarily used in industrial dyeing processes, its conjugated azo-sulfonic acid system enables strong light absorption, making it suitable for textiles and specialty coatings .

Properties

CAS No.

66214-51-5

Molecular Formula

C34H25N6Na3O11S3

Molecular Weight

858.8 g/mol

IUPAC Name

trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H28N6O11S3.3Na/c1-16-9-18(4-7-26(16)37-39-31-28(53(46,47)48)12-20-3-6-22(35)14-24(20)33(31)41)19-5-8-27(17(2)10-19)38-40-32-29(54(49,50)51)13-21-11-23(52(43,44)45)15-25(36)30(21)34(32)42;;;/h3-15,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3

InChI Key

BHSJRCQNCOQCIC-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization and coupling reactions to form the azo linkages. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity. The final product is usually isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted naphthalenes. These products can have different properties and applications depending on their structure.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.

    Biology: The compound can be used in staining techniques for microscopy.

    Industry: The compound is used in the production of high-performance dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged molecules, while the azo linkages can participate in electron transfer reactions. These interactions can affect the stability and reactivity of the compound, influencing its behavior in different environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Sulfonic Acid Positions Azo Linkages Sodium Salt Form Application/Notes
Target Compound (CAS 68214–82–0) 5-amino, 4-hydroxy, 3,3'-dimethylbiphenyl, 7-amino-1-hydroxy-3-sulfo-2-naphthalenyl 2,7 2 Trisodium Textile dye; regulated under TSCA
Acid Red 18 (CAS 2611-82-7) 7-hydroxy, 8-(4-sulfo-1-naphthylazo) 1,3,8 1 Trisodium Food dye (Ponceau 4R); banned in some regions due to toxicity concerns
Amaranth (CAS 915-67-3) 3-hydroxy, 4-(4-sulfo-1-naphthylazo) 2,7 1 Trisodium Historical food dye; metabolized by cytochrome P-450
4-Hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)naphthalene-2-sulfonic acid (CAS 51838-10-9) 4-hydroxy, 3-(methoxy-sulfophenylazo), 7-methylamino 2 1 Monosodium Specialty dye; limited industrial use

Functional Comparisons

  • Solubility & Stability: The target compound’s trisodium salt form enhances water solubility compared to monosodium analogues (e.g., CAS 51838-10-9) . Acid Red 18 (trisodium) exhibits higher photostability than the target compound due to additional sulfonic acid groups at positions 1,3,8 .
  • Catalytic Interactions: Sulfonic acid derivatives like 1,5-naphthalenedisulfonic acid (CAS 81-04-9) act as catalysts in phenol liquefaction, but the target compound lacks catalytic activity due to steric hindrance from azo groups .
  • Metabolic Pathways :

    • Azo dyes like Amaranth and the target compound are metabolized via hepatic cytochrome P-450, but the target’s biphenyl group may slow degradation, increasing bioaccumulation risk .

Performance in Analytical Methods

Property Target Compound Acid Red 18 Amaranth
λ_max (nm) 520–530 (visible spectrum) 505–510 520–525
HPLC Retention (min) 12.3 (Newcrom R1 column) 10.8 11.5
Thermal Stability Decomposes at 250°C Stable up to 300°C Decomposes at 220°C

Research Findings

Environmental Impact :

  • The target compound’s biphenyl-azo structure correlates with higher persistence in wastewater compared to simpler azo dyes (e.g., Acid Red 18) .
  • SPE extraction methods using HLB cartridges (as in ) are effective for isolating sulfonated azo dyes from aqueous matrices .

Regulatory filings highlight the need for containment during manufacturing to prevent aquatic contamination .

Synthetic Challenges :

  • The compound’s synthesis requires precise control of diazo coupling steps to avoid byproducts, unlike less complex analogues (e.g., 1,5-naphthalenedisulfonic acid) .

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